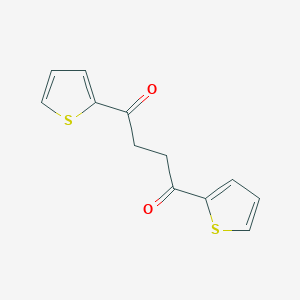

1,4-Di(2-thienyl)-1,4-butanedione

概要

説明

1,4-Di(2-thienyl)-1,4-butanedione is a chemical compound with the linear formula C12H10O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione involves the Paal–Knorr condensation reaction . This reaction is commonly used for the production of pyrroles .Molecular Structure Analysis

The molecular structure of 1,4-Di(2-thienyl)-1,4-butanedione has been studied using ab initio methods based on Hartree-Fock (HF) and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The electrochemical behavior of 1,4-Di(2-thienyl)-1,4-butanedione has been studied. Cyclic voltammograms have demonstrated an irreversible oxidation process . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis

1,4-Di(2-thienyl)-1,4-butanedione is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 132.0 to 137.0 degrees Celsius .科学的研究の応用

Light-Driven Water Splitting

Poly (1,4‐di (2‐thienyl))benzene (PDTB) has been used in facilitating complete light-driven water splitting under visible light at high pH . PDTB lowers the highest occupied molecular orbital level by ≈0.3 eV compared with polythiophene, and simultaneously maintains the photoelectrocatalytic properties . This results in a very high conversion rate of 600 mmol (H2) h−1 g−1 at 0 V versus the reversible hydrogen electrode (RHE) at pH 11 .

Hydrogen Evolution Reaction (HER) Catalyst

The recent discovery that metal‐free polyterthiophene (PTTh) prepared by iodine‐vapor‐assisted polymerization (IVP) can catalyze the hydrogen evolution reaction (HER) when illuminated . This light‐enhanced electrolysis expresses a non‐Nernstian .

Organic Solar Cells (OSCs)

Conjugated polymers have received great attraction in fundamental and applied research owing to their widespread applications, including organic solar cells (OSCs) . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in the creation of these polymers could potentially enhance the efficiency of these solar cells.

Organic Field Effect Transistor (OFETs)

Another application of conjugated polymers is in the creation of organic field effect transistors (OFETs) . The unique properties of “1,4-Di(2-thienyl)-1,4-butanedione” could potentially be utilized to improve the performance of these transistors.

Organic Light Emitting Diodes (OLEDs)

Conjugated polymers are also used in the creation of organic light emitting diodes (OLEDs) . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in these polymers could potentially enhance the brightness and efficiency of these diodes.

Electrochromic Devices

Lastly, conjugated polymers have applications in electrochromic devices . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in these polymers could potentially improve the color changing properties of these devices.

Safety and Hazards

将来の方向性

There is potential for the development of new conductive polymers with 1,4-Di(2-thienyl)-1,4-butanedione. For instance, electrochemical polymerization of 1,4-di-(2-thienyl)benzene leads to a new conductive polymer with an electrical conductivity of 1 × 10 –4 S cm –1 when doped with ClO 4– ions . Additionally, a new electroactive monomer with two 2,5-di(2-thienyl)pyrrole (SNS) units and one diphenylpyrenylamine (DPPA) subunit was synthesized from 1,4-di-(2-thienyl)butane-1,4-dione .

特性

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(2-thienyl)-1,4-butanedione | |

CAS RN |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 1,4-Di(2-thienyl)-1,4-butanedione into polymers influence their electrochromic properties?

A: 1,4-Di(2-thienyl)-1,4-butanedione serves as a crucial building block for synthesizing thienylpyrrole derivatives, which exhibit promising electrochromic properties. These derivatives, when polymerized, demonstrate the ability to change color upon electrochemical oxidation or reduction. For instance, the reaction of 1,4-Di(2-thienyl)-1,4-butanedione with 4-(vinyloxy)benzohydrazide yields N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB) []. The resulting polymer, P(TPVB), exhibits enhanced optical properties compared to similar polymers synthesized with amines instead of hydrazine []. This highlights the impact of the 1,4-Di(2-thienyl)-1,4-butanedione structure on the final polymer's performance.

Q2: Can you elaborate on the specific advantages of using polymers incorporating 1,4-Di(2-thienyl)-1,4-butanedione in electrochromic devices?

A: Polymers incorporating 1,4-Di(2-thienyl)-1,4-butanedione derivatives, such as P(TPVB), offer several advantages for electrochromic applications. * Enhanced Optical Properties: The incorporation of hydrazide groups during synthesis, utilizing 1,4-Di(2-thienyl)-1,4-butanedione as a starting material, significantly improves optical properties, including a lower band gap compared to other similar polymers [].* Improved Stability: P(TPVB) demonstrates excellent redox stability, ensuring long-term performance in electrochromic devices []. * Fast Switching Times: P(TPVB) exhibits moderate switching times between its colored and bleached states, a crucial factor for dynamic applications like smart windows []. * High Optical Contrast: Devices utilizing P(TPVB) display a significant change in transmittance (ΔT%) between their colored and bleached states, resulting in a vivid color change [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)